molecular formula C8H14Br2O B2773415 4-(1,3-Dibromopropan-2-yl)oxane CAS No. 1996400-87-3

4-(1,3-Dibromopropan-2-yl)oxane

Cat. No.: B2773415
CAS No.: 1996400-87-3
M. Wt: 286.007
InChI Key: IVXHQYWHVAAHGL-UHFFFAOYSA-N
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Description

4-(1,3-Dibromopropan-2-yl)oxane is an organic compound with the molecular formula C8H14Br2O It is a derivative of oxane, featuring two bromine atoms attached to a propyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dibromopropan-2-yl)oxane typically involves the bromination of 4-(propan-2-yl)oxane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dibromopropan-2-yl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.

    Elimination: Formation of alkenes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-(1,3-Dibromopropan-2-yl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dibromopropan-2-yl)oxane depends on the specific application. In biochemical studies, it may act as an alkylating agent, modifying nucleophilic sites on enzymes or other biomolecules. The bromine atoms facilitate these reactions by making the compound more reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dichloropropan-2-yl)oxane: Similar structure but with chlorine atoms instead of bromine.

    4-(1,3-Diiodopropan-2-yl)oxane: Similar structure but with iodine atoms instead of bromine.

    4-(1,3-Difluoropropan-2-yl)oxane: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

4-(1,3-Dibromopropan-2-yl)oxane is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different reaction kinetics and mechanisms.

Properties

IUPAC Name

4-(1,3-dibromopropan-2-yl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O/c9-5-8(6-10)7-1-3-11-4-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXHQYWHVAAHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996400-87-3
Record name 4-(1,3-dibromopropan-2-yl)oxane
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